2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole
Description
2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole is a complex organic compound that features a benzofuran ring, a benzyloxy group, and a bromoimidazo-thiadiazole moiety
Properties
Molecular Formula |
C19H12BrN3O2S |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H12BrN3O2S/c20-18-22-23-10-14(21-19(23)26-18)17-9-13-15(7-4-8-16(13)25-17)24-11-12-5-2-1-3-6-12/h1-10H,11H2 |
InChI Key |
COIOBXNSKPZVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(O3)C4=CN5C(=N4)SC(=N5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole typically involves multiple steps, starting from commercially available precursors
Synthesis of Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group of the benzofuran under basic conditions.
Formation of Bromoimidazo-Thiadiazole Moiety: The final step involves the formation of the bromoimidazo-thiadiazole moiety through a cyclization reaction of a suitable precursor, such as a thiosemicarbazide derivative, with a bromo-containing reagent under acidic or basic conditions.
Industrial Production Methods
Industrial production of 2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can target the bromoimidazo-thiadiazole moiety, potentially leading to the formation of reduced imidazole or thiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can lead to the formation of benzofuran carboxylic acids, while substitution of the bromo group can introduce various functional groups, such as amino or thiol groups.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule
Medicine
In medicinal chemistry, 2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-(Benzyloxy)benzofuran-2-yl)-2-chloroimidazo[2,1-b][1,3,4]thiadiazole: Similar structure but with a chloro group instead of a bromo group.
6-(4-(Benzyloxy)benzofuran-2-yl)-2-iodoimidazo[2,1-b][1,3,4]thiadiazole: Similar structure but with an iodo group instead of a bromo group.
6-(4-(Benzyloxy)benzofuran-2-yl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole: Similar structure but with a methyl group instead of a bromo group.
Uniqueness
The uniqueness of 2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromo group allows for unique substitution reactions, while the benzyloxybenzofuran moiety provides a rigid and planar structure that can interact with various molecular targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
